Ampc -

Ampc

Catalog Number: EVT-10956756
CAS Number:
Molecular Formula: C25H16FN3O3
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AmpC β-lactamases are classified into different groups based on their molecular characteristics and substrate profiles. They are part of the class C β-lactamases, which include both chromosomal and plasmid-mediated variants. The classification is based on the amino acid sequence and the enzyme's ability to hydrolyze specific β-lactams. The most notable families include MOX, CIT, DHA, EBC, FOX, and ACC-1 . The production of these enzymes can be induced by exposure to certain antibiotics, leading to increased resistance levels in bacterial populations.

Synthesis Analysis

Methods of Synthesis

The synthesis of AmpC β-lactamases typically occurs through genetic expression in bacteria. The genes encoding these enzymes are often located on plasmids or integrated into the bacterial chromosome. Techniques such as multiplex polymerase chain reaction (PCR) are employed to identify specific AmpC genes in clinical isolates. This method allows for the differentiation between various AmpC types based on their genetic makeup .

Technical Details

The amplification process involves an initial denaturation step followed by cycles of denaturation, annealing, and extension to amplify the target DNA sequences. Specific primers are used for each AmpC family to ensure accurate identification. Once amplified, the products can be analyzed using gel electrophoresis to confirm the presence of AmpC genes .

Molecular Structure Analysis

Structure

AmpC β-lactamases exhibit a conserved three-dimensional structure characterized by an α-helical domain and an α/β domain. The active site is centrally located within the enzyme structure, facilitating substrate binding and catalysis. Key catalytic residues include serine at position 64, which plays a crucial role in the hydrolysis of β-lactams .

Data

The molecular mass of AmpC enzymes ranges from 34 to 40 kDa, with isoelectric points typically greater than 8.0. Structural studies have revealed that the active site contains specific binding pockets (R1 and R2 sites) that accommodate various β-lactam side chains, allowing for broad substrate specificity .

Chemical Reactions Analysis

Reactions

AmpC β-lactamases catalyze the hydrolysis of β-lactam antibiotics, leading to antibiotic resistance. They primarily act on cephalosporins but can also hydrolyze other classes of β-lactams at varying rates. The reaction mechanism involves the formation of an acyl-enzyme intermediate followed by deacylation .

Technical Details

The kinetics of these reactions can be influenced by factors such as substrate concentration and the presence of inhibitors. Studies have shown that while AmpC enzymes can hydrolyze extended-spectrum cephalosporins like cefotaxime and ceftazidime, they exhibit significantly lower activity against monobactams like aztreonam .

Mechanism of Action

Process

The mechanism by which AmpC β-lactamases confer resistance involves the enzymatic breakdown of the β-lactam ring structure present in antibiotics. This process prevents the drug from binding effectively to its target—penicillin-binding proteins—thereby inhibiting bacterial cell wall synthesis.

Data

Research indicates that mutations within the AmpC gene can enhance enzymatic activity or broaden substrate specificity, complicating treatment strategies against resistant strains. Additionally, co-production with other resistance mechanisms such as extended-spectrum β-lactamases further complicates detection and treatment options .

Physical and Chemical Properties Analysis

Physical Properties

AmpC β-lactamases are typically found in the periplasmic space of Gram-negative bacteria but can also be secreted into the external environment in some species. Their stability is influenced by environmental factors such as pH and temperature.

Chemical Properties

The enzymatic activity is characterized by a high affinity for cephalosporins, with kinetic parameters indicating a low KmK_m value for preferred substrates. This suggests efficient binding and catalysis under physiological conditions .

Applications

Scientific Uses

AmpC β-lactamases play a critical role in microbiological research focused on antibiotic resistance mechanisms. They are used as targets for developing inhibitors that could restore the efficacy of existing antibiotics against resistant bacterial strains. Understanding their structure-function relationships aids in designing new therapeutic agents that can circumvent resistance mechanisms .

Molecular Basis of AmpC Structure-Function Relationships

Active Site Architecture and Catalytic Mechanism of Class C β-Lactamases

AmpC β-lactamases belong to Ambler class C, characterized by a serine-based hydrolytic mechanism centered on a highly conserved Ser-Xaa-Xaa-Lys motif. The catalytic triad comprises Serine 64, Lysine 67, and Tyrosine 150 (Escherichia coli numbering), positioned within a deep active-site groove. Catalysis proceeds via a covalent acyl-enzyme intermediate: Serine 64 performs a nucleophilic attack on the β-lactam ring's carbonyl carbon, facilitated by Lysine 67 acting as a general base. Subsequent deacylation involves a water molecule activated by Tyrosine 150, releasing the hydrolyzed, inactive antibiotic [1] [2] [9]. This mechanism confers intrinsic resistance to clavulanic acid and tazobactam, as these inhibitors form stable acyl-enzyme complexes that deacylate extremely slowly. Unique to class C enzymes is an extended Ω-loop (residues 209-220) and an R2 loop, which form critical substrate recognition surfaces and influence catalytic efficiency [1] [9].

Structural Determinants of Substrate Specificity in AmpC Enzymes

Substrate specificity in AmpC enzymes is governed by distinct structural elements that define the topology and physicochemical properties of the active site:

  • R1 Binding Pocket: Accommodates the β-lactam ring and adjacent substituents (e.g., the aminothiazole oxime of ceftazidime). Its size and hydrophobicity vary across species, influencing affinity for specific β-lactams. The Citrobacter freundii AmpC pocket is narrower than Pseudomonas aeruginosa PDC-1, explaining differential hydrolysis rates for bulky cephalosporins [1] [6] [9].
  • R2 Region: Defined by the Ω-loop and H-10 helix, interacts with the 3'/4' substituents of cephalosporins. Flexibility in the Ω-loop is crucial for accommodating diverse R2 groups. Mutations here often expand substrate profiles [6] [7] [9].
  • Electrostatic Surface Potential: The active site entrance in AmpC enzymes often carries a net positive charge, enhancing attraction to negatively charged β-lactam carboxylates [1] [9].

Table 1: Impact of Key AmpC Structural Elements on Substrate Specificity

Structural ElementLocation/ResiduesRole in SpecificityExample Impact
R1 PocketVal211, Ala220, Asn346Size and shape complementarity to β-lactam core & R1 groupNarrower pocket in C. freundii reduces cefepime Kcat
R2 Region/Ω-loopGly218-Gly226 (Ω-loop)Flexibility to accommodate bulky 3’ substituentsΩ-loop deletions (e.g., ΔG229-E247) increase ceftazidime hydrolysis
H-10 Helix~286-295 (E. coli numbering)Position influences R2 pocket accessibilityInsertions/deletions alter spectrum (e.g., extended-spectrum mutants)
Electrostatic SurfaceEntrance residues (e.g., Lys315)Attracts anionic β-lactam carboxylateMutation to neutral/acidic residue reduces affinity for penicillins

Impact of Genetic Mutations on AmpC Conformational Dynamics

Mutations in ampC genes, particularly those arising under antibiotic selective pressure, can significantly alter enzyme flexibility, stability, and function by perturbing the dynamic network connecting active site regions. AmpC enzymes exhibit conserved long-range flexibility correlations between three key regions: the Ω-loop, the R2 binding domain, and the vicinity of the catalytic Serine 64. Mutations disrupting this correlated mobility often enhance catalytic efficiency toward extended-spectrum cephalosporins at the cost of enzyme stability [3] [6] [9].

Deletion Mutations in H10 Helix Region (e.g., ΔG286-S287-D288)

Deletions within the H10 helix (SANC positions ~286-295, e.g., ΔG229-E247 in Pseudomonas aeruginosa PDC numbering, equivalent to ΔG202-E219 in class C SANC numbering) are clinically significant. The H10 helix lies near the active site entrance and the Ω-loop. Deletions here, such as the 19-amino acid deletion ΔG229-E247 in PDC-223, induce substantial structural rearrangements:

  • Active Site Widening: Removal of residues restructures the H10 region, enlarging the R1/R2 substrate-binding cavity [3] [6] [7].
  • Increased Flexibility: Reduced stability of the mutant enzyme enhances backbone flexibility, particularly in the Ω-loop and R2 domain. This facilitates faster deacylation of bulky cephalosporins like ceftazidime and ceftolozane, which is normally the rate-limiting step. Molecular dynamics simulations show increased root-mean-square fluctuation (RMSF) values in key loops [3] [6].
  • Altered Inhibitor Binding: The conformational changes and increased flexibility reduce avibactam affinity. Avibactam acylation requires precise geometry; mutations increase the activation barrier for this step without similarly affecting the rate-limiting deacylation step for substrates [6]. Consequently, enzymes like PDC-223 (ΔG229-E247) exhibit high-level resistance to ceftazidime-avibactam and reduced susceptibility to ceftolozane-tazobactam.

Table 2: Functional Consequences of Clinically Relevant AmpC Mutations

Mutation (PDC Example)LocationImpact on Catalytic Efficiency (kcat/Km)Impact on Avibactam Inhibition (Ki/IC50)Primary Resistance Phenotype
ΔG229-E247 (PDC-223)H10 Helix deletion>64-fold ↑ Ceftolozane, >64-fold ↑ Ceftazidime>100-fold ↑ KiCAZ/AVI, TOL/TAZ
G183D (PDC-322)Ω-loop~16-fold ↑ Ceftolozane, ~8-fold ↑ Ceftazidime~50-fold ↑ KiCAZ/AVI, TOL/TAZ
E247K (PDC-221)Ω-loop / R2 boundary~8-fold ↑ Ceftolozane, ~4-fold ↑ Ceftazidime~20-fold ↑ KiCAZ/AVI, TOL/TAZ
T96I (PDC-222)Proximal to Active Site~4-fold ↑ Ceftolozane, ~2-fold ↑ Ceftazidime~10-fold ↑ KiCAZ/AVI, TOL/TAZ
2-aa Insertion H10H10 HelixExtended-spectrum activity (e.g., BER enzyme)Data limitedExpanded cephalosporin spectrum

Insertion Mutations Leading to Extended-Spectrum Activity

Insertions, particularly in the H10 helix region, represent another mechanism for extended-spectrum AmpC (ESAC) activity. A prime example is the AmpC BER enzyme, which contains a two-amino acid insertion within the H10 helix. X-ray crystallography reveals that this insertion induces a local restructuring of the helix, widening the substrate-binding groove near the R1/R2 boundary [7]. This structural alteration:

  • Reduces Steric Hindrance: Allows accommodation of oxyimino-cephalosporins with larger R1 groups (e.g., cefotaxime, ceftriaxone) that are poorly hydrolyzed by narrow-spectrum AmpCs.
  • Alters Hydrogen Bonding Networks: The rearrangement can disrupt or create new H-bonds with substrate, potentially enhancing binding or positioning for hydrolysis [7].While less common than substitutions or deletions, such insertions demonstrate how localized structural perturbations can significantly broaden the substrate profile.

X-ray Crystallographic Analyses of AmpC-Ligand Complexes

X-ray crystallography provides atomic-resolution insights into the interactions governing AmpC substrate recognition, catalysis, and inhibition.

Product-Bound Conformations (e.g., (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

Structures solved with hydrolyzed β-lactam products bound reveal the fate of the cleaved antibiotic and key stabilizing interactions within the active site. The product (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, corresponding to the core structure of hydrolyzed cephalosporins, is commonly observed:

  • Binding Mode: The amino group at C7 (formerly the amide nitrogen of the β-lactam ring) often forms hydrogen bonds with conserved residues like Asn 346 and Tyr 150. The carboxylate at C2 anchors the molecule via ionic and H-bond interactions with Arg 349, Lys 315, and Thr 316 [1] [4].
  • Conformational Insights: Product binding typically stabilizes the enzyme in a conformation resembling the acyl-enzyme intermediate, highlighting residues crucial for both acylation and deacylation steps. Comparison with apo-enzyme structures reveals minimal backbone movement but significant side chain rearrangements to accommodate and stabilize the product [4] [7].

Inhibitor-Bound States (e.g., Enmetazobactam Complexes)

Structures of AmpC covalently bound to diazabicyclooctane (DBO) inhibitors like avibactam or relebactam, and penicillinate sulfones like enmetazobactam (formerly AAI101), reveal distinct inhibition mechanisms:

  • DBO Inhibitors (Avibactam): Form a reversible carbamoyl linkage with Serine 64. The carbonyl oxygen coordinates the oxyanion hole (main chain NH of Ser 64 and Ser 318). The sulfate group interacts with conserved Arg 148 and Arg 349. Structures of mutant enzymes (e.g., PDC-3 with G183D) show how mutations distort the Ω-loop, displacing residues critical for stabilizing the sulfate group (e.g., Arg 148), thereby increasing the Ki and reducing inhibitory potency [6] [8].
  • Penicillinate Sulfones (Enmetazobactam): Form a more traditional trans-enamine acyl-enzyme complex resembling the inhibitory mechanism of tazobactam but with enhanced efficiency against AmpC. The C6 carbonyl oxygen occupies the oxyanion hole. The sulfone group likely makes polar contacts, and the triazolyl ring extends into the R2 space, potentially contributing to tighter binding. Compared to DBOs, these compounds may form more stable acyl-enzyme complexes with slower deacylation rates in AmpC [5] [6].
  • Natural Product Inhibitors (Halisulfate 5): Cocrystal structures with AmpC BER show binding deep within the active site. The sulfate groups of halisulfate 5 occupy the anion-binding subsites normally engaged by the β-lactam carboxylate and the C3/C4 carboxylate of cephalosporins, explaining its competitive inhibition (Ki = 5.87 μM). Its bulky, rigid scaffold fills a larger active site volume than typical β-lactams, providing a novel structural template for inhibitor design [7].

These structural snapshots are indispensable for understanding resistance mechanisms in mutant enzymes and guiding the rational design of next-generation inhibitors effective against evolving AmpC variants.

Properties

Product Name

Ampc

IUPAC Name

2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

Molecular Formula

C25H16FN3O3

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3

InChI Key

QYTOMCGQPLOOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N

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